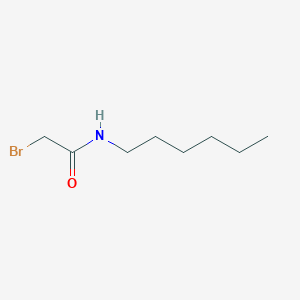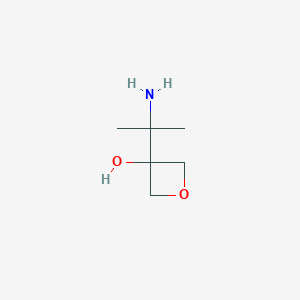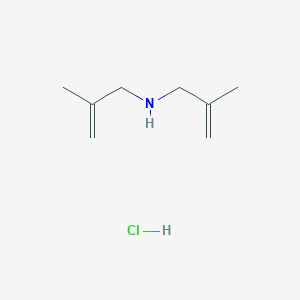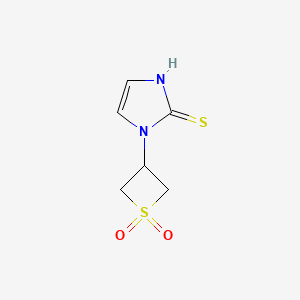
2-Bromo-n-hexylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-n-hexylacetamide is an organic compound with the molecular formula C8H16BrNO It is a brominated derivative of hexylacetamide and is characterized by the presence of a bromine atom attached to the nitrogen atom of the hexylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-n-hexylacetamide can be synthesized by reacting hexylamine with bromoacetyl bromide. The reaction typically involves the following steps:
Reaction of Hexylamine with Bromoacetyl Bromide: Hexylamine is reacted with bromoacetyl bromide in the presence of a base such as sodium carbonate (Na2CO3) to form this compound.
Characterization: The product is characterized using techniques such as 1H-NMR spectroscopy to confirm its structure.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process described above can be scaled up for industrial production. The key factors in industrial production would include optimizing reaction conditions, ensuring high yield and purity, and implementing safety measures for handling brominated compounds.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-n-hexylacetamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in this compound can be replaced by other nucleophiles, leading to the formation of different substituted amides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are less documented.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions would depend on the desired products and the nature of the reaction.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions can yield various substituted amides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
2-Bromo-n-hexylacetamide has several scientific research applications, including:
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-bromo-n-hexylacetamide involves its interaction with biological membranes. It has been found to exert antibacterial action by depolarizing the membrane potential of bacterial cells, thereby increasing the accumulation of antibiotics within the cells . This mechanism enhances the efficacy of antibiotics against resistant bacterial strains.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-n-phenylacetamide: Similar in structure but with a phenyl group instead of a hexyl group.
2-Bromo-n-butylacetamide: Similar in structure but with a butyl group instead of a hexyl group.
Uniqueness
2-Bromo-n-hexylacetamide is unique due to its specific hexyl group, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications, particularly in enhancing the efficacy of antibiotics and in the synthesis of amphiphilic cationic macromolecules .
Properties
CAS No. |
5439-32-7 |
|---|---|
Molecular Formula |
C8H16BrNO |
Molecular Weight |
222.12 g/mol |
IUPAC Name |
2-bromo-N-hexylacetamide |
InChI |
InChI=1S/C8H16BrNO/c1-2-3-4-5-6-10-8(11)7-9/h2-7H2,1H3,(H,10,11) |
InChI Key |
AKLXGEYCFUSVDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2-phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B12931665.png)

![Ethanol, 2-[2-[2-[(5-iodo-2-pyridinyl)oxy]ethoxy]ethoxy]-](/img/structure/B12931677.png)
![tert-Butyl 3'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclobutane]-8-carboxylate](/img/structure/B12931701.png)



![Rel-(5S,7R)-3-bromo-2-(4-fluorophenyl)-5,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B12931719.png)
![(R)-2-(2-(3-Oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamido)-2-phenylpropanoic acid](/img/structure/B12931726.png)


![2-(2-Bromo-5-chlorophenyl)-1H-benzo[d]imidazole](/img/structure/B12931746.png)

![5-Chloro-2-[(2-methylindolizin-3-yl)sulfanyl]aniline](/img/structure/B12931758.png)
